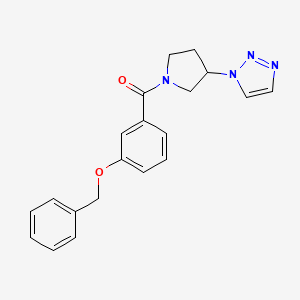

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(benzyloxy)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(benzyloxy)phenyl)methanone is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles are used extensively in drug discovery due to their high chemical stability, strong dipole moment, and hydrogen bonding ability . They are part of many prominent medicinal compounds available in the market .

Organic Synthesis

1,2,3-Triazoles play a vital role in organic synthesis . Their unique properties make them a versatile tool in the construction of diverse novel bioactive molecules .

Polymer Chemistry

1,2,3-Triazoles have found broad applications in polymer chemistry . They can be used to create polymers with unique properties.

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form complex structures .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This is useful in various biological applications.

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging, a technique used to visualize cellular components .

Materials Science

1,2,3-Triazoles have applications in materials science . They can be used to create materials with unique properties.

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their ability to interact with biological systems .

Mechanism of Action

Target of Action

The primary targets of 1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole are likely to be enzymes or receptors in the biological system . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of these targets .

Mode of Action

The compound interacts with its targets through various interactions like electrostatic interaction, Pi-anion interaction, hydrogen bonding, and Van der Waals interaction . The triazole nitrogen and the dioxyaryl substituted aryl group form hydrogen bonding and hydrophobic interaction with specific amino acids present in the active site of the targets .

Biochemical Pathways

It’s known that triazole compounds can influence a wide range of pathways due to their ability to bind with various enzymes and receptors .

Pharmacokinetics

Triazole compounds are generally known for their high chemical stability, which could contribute to their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the broad range of biological activities associated with triazole compounds . These effects could include antiproliferative activity, as suggested by the in vitro studies of similar compounds .

properties

IUPAC Name |

(3-phenylmethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-20(23-11-9-18(14-23)24-12-10-21-22-24)17-7-4-8-19(13-17)26-15-16-5-2-1-3-6-16/h1-8,10,12-13,18H,9,11,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXZYBUNGFOAAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(benzyloxy)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester](/img/structure/B2972510.png)

![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2972511.png)

![benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B2972527.png)

![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972528.png)

![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2972529.png)

![4-[(4-chloroanilino)methylene]-2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2972530.png)